(1S,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a fluorine atom, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluorobenzaldehyde and (S)-(-)-1-amino-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
(1S,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL: Similar structure but with a different position of the chloro group.
(1S,2R)-1-Amino-1-(6-chloro-4-fluorophenyl)propan-2-OL: Similar structure but with a different position of the fluorine atom.
(1S,2R)-1-Amino-1-(6-bromo-2-fluorophenyl)propan-2-OL: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of (1S,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
Molecular Formula |
C9H11ClFNO |
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Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
PENSHPRZZMWWKP-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC=C1Cl)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)F)N)O |
Origin of Product |
United States |
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